Tert-butyl 2-azidoacetate
Overview
Description
Tert-butyl 2-azidoacetate is an organic compound with the chemical formula C6H11N3O2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as diethyl ether, dichloromethane, and chloroform, but nearly insoluble in water . This compound is known for its stability at room temperature but can become unstable and potentially explosive when exposed to heat or light .
Mechanism of Action
Target of Action
Tert-butyl 2-azidoacetate is primarily used in organic synthesis as a reagent for the generation of azide compounds . It interacts with electrophilic alkenes such as enols, enamines, and enaldehydes .
Mode of Action
The compound’s mode of action involves its use in the Hemetsberger–Knittel reaction, a method for the synthesis of ethyl indole-2-carboxylate . In this reaction, the aldol reaction of less reactive aldehydes was greatly improved by using this compound .
Biochemical Pathways
This compound is involved in the synthesis of functionalized indoles, a large number of biologically active compounds . It participates in the base-mediated aldol reaction of aryl aldehyde with ethyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .
Pharmacokinetics
Its solubility in organic solvents such as ether, dichloromethane, and chloroform, but almost insoluble in water, may influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of this compound is the synthesis of various organic compounds. For example, it has been used to improve the synthesis of ethyl indole-2-carboxylate, a compound of interest in indole chemistry .
Action Environment
This compound is stable at room temperature but may become unstable and produce explosive gases when heated or exposed to light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-azidoacetate can react with electrophilic alkenes such as vinyl alcohol, vinyl amine, and vinyl aldehyde to form azide compounds, which can then be used to synthesize nitrogen heterocyclic compounds and other organic compounds
Temporal Effects in Laboratory Settings
This compound has high stability at room temperature, but it may become unstable and produce explosive gas when heated or exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-azidoacetate can be synthesized through the reaction of tert-butyl chloroacetate with sodium azide in an organic solvent such as acetone-water mixture . The reaction is typically carried out under reflux conditions for about 18 hours. The mixture is then separated, and the organic layer is dried and distilled under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of tert-butyl chloroacetate is preferred over the bromo derivative due to its cost-effectiveness and ease of separation .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-azidoacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with ethyl diazoacetate to produce tert-butyl azide and tert-butanol.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles.
Common Reagents and Conditions:
Ethyl Diazoacetate: Used in substitution reactions to form azides.
Aldehydes and Bases: Used in the Hemetsberger-Knittel reaction to synthesize indole derivatives.
Major Products:
Tert-butyl Azide: Formed from substitution reactions.
Indole Derivatives: Formed from cycloaddition reactions.
Scientific Research Applications
Tert-butyl 2-azidoacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of nitrogen-containing heterocycles and other organic compounds.
Pharmaceuticals: It is utilized in the synthesis of bioactive molecules, including indole derivatives that have various biological activities.
Antibacterial Activity: It has shown antibacterial activity against certain cell lines, potentially due to its ability to react with amino groups on proteins and phosphonates on DNA.
Comparison with Similar Compounds
Ethyl Azidoacetate: Similar in structure but uses an ethyl group instead of a tert-butyl group.
Methyl Azidoacetate: Another similar compound with a methyl group.
Uniqueness: Tert-butyl 2-azidoacetate is unique due to its stability and reactivity profile. The tert-butyl group provides steric hindrance, making it more stable than its ethyl and methyl counterparts . This stability makes it a preferred reagent in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-azidoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEOSPDVAWGMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213051 | |
Record name | T-Butylazidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-36-8 | |
Record name | t-Butyl azidoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T-Butylazidoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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